n-Methyl-5-nitroquinolin-6-amine

Analytical characterization Purity QC Pharmaceutical intermediate

Researchers synthesizing IQ (2-amino-3-methylimidazo[4,5-f]quinoline) food mutagen analytical standards require the precise N-methylated nitro precursor for successful imidazole ring closure. Generic 5-nitroquinolin-6-amine analogs lack the essential N-methyl group, causing synthetic failure. • Authenticated intermediate from published IQ synthesis route (NSC 639644) • ≥98% purity; sharp mp 188-190°C enables DSC calibration use • Stable long-term storage; reduce on-demand to N6-methylquinoline-5,6-diamine for heterocycle construction

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 14204-97-8
Cat. No. B014877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-5-nitroquinolin-6-amine
CAS14204-97-8
SynonymsN-Methyl-5-nitro-6-quinolinamine;  6-(Methylamino)-5-nitroquinoline;  NSC 639644; 
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3
InChIKeyFKTDYZCHWXTGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-5-nitroquinolin-6-amine: Physicochemical Profile


n-Methyl-5-nitroquinolin-6-amine (CAS 14204-97-8) is a functionalized quinoline derivative bearing a nitro group at the C5 position and an N-methylated amine at C6, with molecular formula C10H9N3O2 and molecular weight 203.20 g/mol . It is a solid at ambient temperature with a melting point of 188–190 °C, a density of 1.37 g/cm³, and a refractive index of 1.71 . The compound is catalogued under NSC 639644 in the NCI screening collection and is commercially available at ≥98% purity from multiple research suppliers .

n-Methyl-5-nitroquinolin-6-amine: Substitution Limitations


Although numerous 5-nitroquinoline and 6-aminoquinoline derivatives exist, their physicochemical and reactivity profiles diverge significantly from n-methyl-5-nitroquinolin-6-amine . The combination of a strongly electron-withdrawing nitro group at C5 and an N-methylamino donor at C6 creates a unique push–pull electronic system that governs its melting point, lipophilicity, and regioselective reduction behavior [1]. These properties cannot be replicated by the des-methyl analog 5-nitroquinolin-6-amine (CAS 42606-37-1), the reduced diamine N6-methylquinoline-5,6-diamine (CAS 14204-98-9), or positional isomers such as N-methyl-6-nitro-2-quinolinamine (CAS 914460-48-3). The quantitative evidence below demonstrates that even minor structural changes produce measurable differences in bulk physical properties and synthetic applicability, making generic substitution scientifically unsound.

n-Methyl-5-nitroquinolin-6-amine: Differentiation Evidence


Melting Point Elevation for Purity Verification

The N-methylation at the 6-position raises the melting point of n-methyl-5-nitroquinolin-6-amine by approximately 10–12 °C compared to the primary amine analog 5-nitroquinolin-6-amine, providing a robust physical criterion for identity verification and batch-to-batch consistency checks .

Analytical characterization Purity QC Pharmaceutical intermediate

logP and Chromatographic Retention Implications

N-Methylation at the 6-amino position results in a slightly lower computed logP (2.78) compared to the primary amine analog (logP 2.83), reflecting the altered hydrogen-bonding character introduced by the methyl substituent . The measured logD at pH 7.4 is 2.19, consistent with the compound remaining predominantly neutral under physiological conditions [1].

LogP Drug design Chromatography ADME prediction

Key Intermediate in IQ Carcinogen Synthesis

n-Methyl-5-nitroquinolin-6-amine is explicitly employed as a key intermediate in the synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), one of the most studied food-borne heterocyclic amine carcinogens [1]. This synthetic pathway, validated in Acta Chemica Scandinavica, requires the intact 5-nitro-6-(N-methylamino) substitution pattern for correct regiochemical elaboration to the imidazoquinoline tricyclic system [1]. The des-methyl analog (5-nitroquinolin-6-amine, CAS 42606-37-1) lacks the N-methyl group essential for the final imidazole ring closure, while the fully reduced diamine (N6-methylquinoline-5,6-diamine, CAS 14204-98-9) has already lost the nitro functionality required for the nitro-to-amino reduction step that defines the published synthetic route [1].

Food mutagen research Heterocyclic amine synthesis IQ carcinogen Synthetic intermediate

Density and Refractive Index for Identity Testing

The density of n-methyl-5-nitroquinolin-6-amine is 1.37 g/cm³, which is approximately 5% lower than that of 5-nitroquinolin-6-amine (1.445 g/cm³) . Similarly, the refractive index is 1.71 versus 1.743 for the des-methyl analog . These differences arise from the additional methyl group disrupting crystal packing and altering the molar refractivity.

Material characterization Density Refractive index Quality control

n-Methyl-5-nitroquinolin-6-amine: Key Applications


IQ Food Mutagen Standard Synthesis

n-Methyl-5-nitroquinolin-6-amine serves as a critical intermediate in the published synthetic route to the food-borne carcinogen IQ (2-amino-3-methylimidazo[4,5-f]quinoline) [1]. Laboratories producing IQ analytical standards for food safety testing, Ames mutagenicity assays, or DNA adduct research should procure this compound specifically, as the N-methyl group is essential for the imidazole ring-closure step in the established synthesis [1]. The deuterium-labeled analog (5-nitro-6-methylaminoquinoline-d3) is also available for use as an internal standard in LC-MS/MS quantification of IQ in cooked meat matrices .

Building Block for Kinase Inhibitor SAR Libraries

The 5-nitro-6-(N-methylamino) substitution pattern provides a versatile scaffold for generating focused SAR libraries. The nitro group can be selectively reduced to an amine under catalytic hydrogenation conditions , while the N-methyl group modulates hydrogen-bond donor capacity (HBD = 1 vs. HBD = 2 for the primary amine analog) [2]. This electronic profile enables systematic exploration of N-methylation effects on target binding in kinase inhibitor programs, including those targeting EGFR and other receptor tyrosine kinases where quinoline scaffolds are prevalent .

Reference Material for Physicochemical Calibration

With well-defined and vendor-verified values for melting point (188–190 °C), density (1.37 g/cm³), refractive index (1.71), and logP (2.78) , n-methyl-5-nitroquinolin-6-amine can serve as a calibration standard for differential scanning calorimetry (DSC), refractometry, and reversed-phase HPLC logP estimation methods in analytical laboratories. The compound's sharp melting point and high purity (≥98%) make it particularly suitable as a melting point standard in the 185–195 °C range, bridging the gap between common standards such as benzoic acid (122 °C) and anthracene (216 °C).

Precursor to N6-Methylquinoline-5,6-diamine

The nitro group at C5 can be chemoselectively reduced to yield N6-methylquinoline-5,6-diamine (CAS 14204-98-9) . This o-diamine product serves as a versatile intermediate for constructing heterocyclic systems including imidazoles, triazoles, and pyrazines fused to the quinoline core . Researchers should procure the nitro precursor rather than the reduced diamine directly when synthetic flexibility is required, as the nitro compound can be stored stably and reduced on demand under conditions optimized for the specific downstream transformation.

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